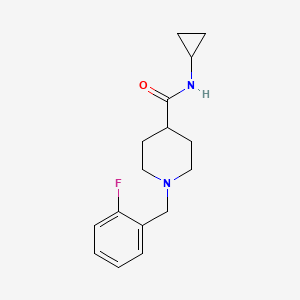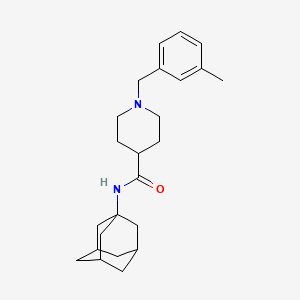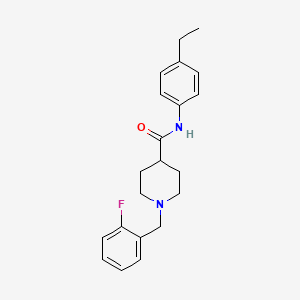
N-cyclopropyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-cyclopropyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological tool for studying the central nervous system. This compound is often referred to as CPP-115 and is a derivative of the well-known drug, vigabatrin.
Mecanismo De Acción
CPP-115 works by inhibiting the activity of GABA-T, which leads to an increase in the concentration of GABA in the brain. This increase in GABA concentration has been shown to have a number of effects on the central nervous system, including anxiolytic, anticonvulsant, and antipsychotic effects.
Biochemical and Physiological Effects:
In addition to its effects on the central nervous system, CPP-115 has also been shown to have effects on other physiological systems. For example, it has been shown to reduce the growth of certain types of cancer cells, and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPP-115 in laboratory experiments is its specificity for GABA-T. This allows researchers to selectively manipulate the concentration of GABA in the brain, without affecting other neurotransmitter systems. However, there are also limitations to the use of CPP-115, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are a number of potential future directions for research on CPP-115. For example, researchers could investigate its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and schizophrenia. Additionally, there is potential for the development of new drugs based on the structure of CPP-115, which could have improved efficacy and fewer side effects than existing drugs. Finally, researchers could investigate the potential use of CPP-115 in combination with other drugs, to enhance its effects or to reduce its toxicity.
Aplicaciones Científicas De Investigación
CPP-115 has been used extensively in scientific research to study the role of the enzyme, GABA transaminase (GABA-T), in the central nervous system. This enzyme is responsible for the breakdown of the neurotransmitter, gamma-aminobutyric acid (GABA), which is a key inhibitory neurotransmitter in the brain.
Propiedades
IUPAC Name |
N-cyclopropyl-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c17-15-4-2-1-3-13(15)11-19-9-7-12(8-10-19)16(20)18-14-5-6-14/h1-4,12,14H,5-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTFTBLBQFSUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-8-(4-morpholinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4434382.png)

![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4434390.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4434411.png)

![N-benzyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4434415.png)

![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4434427.png)

![{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile](/img/structure/B4434445.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxybutanamide](/img/structure/B4434453.png)
![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4434459.png)
![2-{[3-(4-ethylphenyl)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4434471.png)